2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro-
Description
The compound 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro- is a halogenated pyrrolopyridinone derivative characterized by a bicyclic scaffold with chloro and fluoro substituents at positions 5 and 4, respectively.
Properties
IUPAC Name |
5-chloro-4-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2O/c8-4-2-10-7-3(6(4)9)1-5(12)11-7/h2H,1H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNDRAJHCEABV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186559 | |
| Record name | 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190318-22-9 | |
| Record name | 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190318-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-chloro-4-fluoro-2-nitropyridine with a suitable amine can lead to the formation of the desired pyrrolo-pyridine core. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo-pyridine compounds .
Scientific Research Applications
2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[2,3-b]pyridin-2-one, 5-chloro-4-fluoro-1,3-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Halogen Effects: Chloro and fluoro substituents synergistically enhance metabolic stability and target binding compared to bulkier bromine or polar amino groups .
- Core Isomerism: Pyrrolo[2,3-b]pyridinones exhibit superior kinase inhibition compared to [3,2-c] isomers due to optimal spatial arrangement for ATP-binding pocket interactions .
- Synthetic Scalability : High-yield halogenation routes (e.g., 71–95% in ) favor cost-effective production, whereas boronic acid-mediated couplings require palladium catalysts, increasing complexity .
Biological Activity
2H-Pyrrolo[2,3-b]pyridin-2-one, specifically the derivative 5-chloro-4-fluoro-1,3-dihydro-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a pyrrole moiety fused to a pyridine ring. The presence of chlorine and fluorine atoms in its structure enhances its biological activity by potentially influencing the compound's interaction with various biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a wide range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that compounds within this class can inhibit the proliferation of cancer cells. For instance, specific derivatives have shown potency against various tumor cell lines such as HeLa and HCT116, with IC50 values indicating effective inhibition at low concentrations .
- Antimicrobial Properties : Some derivatives have been evaluated for their antimicrobial activity against pathogens, suggesting potential applications in treating infectious diseases .
- CNS Effects : Pyrrolo[2,3-b]pyridines have been investigated for their effects on the central nervous system (CNS), with some compounds exhibiting analgesic and sedative properties .
The mechanisms underlying the biological activity of 2H-Pyrrolo[2,3-b]pyridin-2-one derivatives are multifaceted:
- Kinase Inhibition : Many pyrrolo derivatives act as kinase inhibitors. For example, certain compounds have been shown to selectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is linked to their anticancer effects .
- Receptor Modulation : Some studies suggest that these compounds may interact with neurotransmitter receptors, contributing to their CNS effects. This interaction could lead to alterations in neurotransmission and subsequent behavioral changes .
Table 1: Summary of Biological Activities
Case Study Example
In a study published in MDPI, a derivative of 2H-Pyrrolo[2,3-b]pyridin-2-one was tested for its anticancer properties. The compound demonstrated significant antiproliferative effects on several cancer cell lines with an IC50 value indicating high potency. The study concluded that the structural modifications enhanced the compound's efficacy against cancer cells while maintaining selectivity towards normal cells .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 5-chloro-4-fluoro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR can confirm substituent positions (e.g., chloro and fluoro groups) by analyzing coupling patterns and chemical shifts, while HRMS validates molecular weight accuracy. FTIR identifies functional groups like the lactam carbonyl (C=O) at ~1700 cm⁻¹ .
Q. What synthetic routes are commonly employed for pyrrolo[2,3-b]pyridin-2-one derivatives?
- Answer : Base-assisted cyclization is a key method. For instance, reacting substituted anilines or phenols with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) facilitates ring closure. Hydrochloric acid-mediated hydrolysis and recrystallization are used for purification, as seen in the synthesis of related compounds (46–63% yields) .
Q. How can researchers ensure purity during the synthesis of dihydro-pyrrolo-pyridinones?
- Answer : Critical steps include recrystallization in polar solvents (e.g., water/ethanol mixtures) and HPLC analysis. For example, heating slurries to 50°C in aqueous HCl yields clear solutions for crystallization, while HPLC with ammonium acetate buffers (pH 6.5) ensures ≥98% purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in halogenated pyrrolo-pyridinone synthesis?
- Answer : Yield variations (e.g., 46% vs. 63% in similar derivatives) depend on substituent electronic effects and reaction parameters. Optimize temperature (e.g., 50°C for solubility), solvent polarity (DMF or THF for cyclization), and catalyst selection (e.g., HCl for protonation). Lower electron-withdrawing substituents may reduce steric hindrance, improving yields .
Q. What strategies resolve contradictory data in regioselective substitution of dihydro-pyrrolo-pyridinones?
- Answer : X-ray crystallography (e.g., resolving phenyl(3,3-dichloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one)methanone structures) and 2D NMR (COSY, NOESY) differentiate isomers. Cross-referencing synthetic protocols (e.g., base vs. acid conditions) clarifies substituent positioning .
Q. How do electronic effects influence the reactivity of 5-chloro-4-fluoro derivatives during synthesis?
- Answer : The chloro group’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution but stabilizing intermediates. Fluorine’s inductive effect enhances solubility and directs regioselectivity in cyclization. Computational modeling (DFT) predicts charge distribution to guide synthetic design .
Q. What analytical methods distinguish isomeric byproducts in pyrrolo-pyridinone synthesis?
- Answer : HRMS with isotopic pattern analysis identifies halogenated isomers. ¹H-¹³C HMBC NMR correlates long-range couplings to confirm connectivity. For example, fluorine’s deshielding effect in ¹⁹F NMR distinguishes 4-fluoro from 5-fluoro isomers .
Q. How can computational chemistry predict the reactivity of pyrrolo-pyridinone derivatives?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., with kinase targets) assesses bioactivity, as seen in studies linking fluorophenyl groups to kinase inhibition .
Methodological Tables
Key Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
